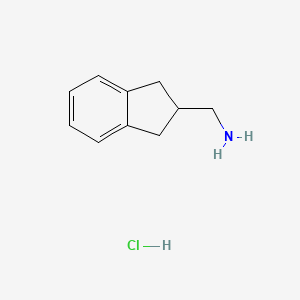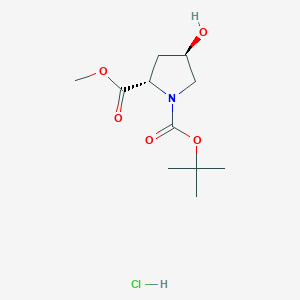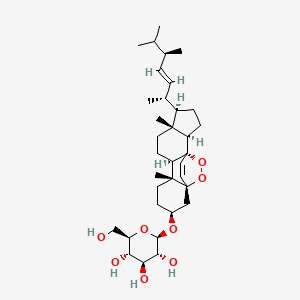
(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "(2,3-Dihydro-1H-inden-2-yl)methanamine" and its derivatives has been described through various methods. One efficient procedure involves the transformation of corresponding 4-nitro-3-phenylbutanoic acid into 2,3-dihydro-1H-indene-1-methanamines with satisfactory yields, demonstrating the method's advantages such as mild conditions and less pollution (Zhou et al., 2013).
Molecular Structure Analysis
Although specific studies focusing on the molecular structure analysis of "(2,3-Dihydro-1H-inden-2-yl)methanamine hydrochloride" were not identified in the provided research, the molecular structure of related compounds, such as indene derivatives, has been thoroughly investigated. These studies include the synthesis and characterization of novel compounds where the molecular structure is confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Chemical Reactions and Properties
The chemical reactivity of indene derivatives, including "(2,3-Dihydro-1H-inden-2-yl)methanamine," has been explored in various contexts. For example, the palladium(0)-catalyzed regioselective and multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes from o-ethynylbenzaldehyde derivatives and organoboron reagents under palladium(0) catalysis is a notable method. This process allows for the preparation of unsymmetrically substituted 1H-indenes, showcasing the versatile chemical reactivity of indene derivatives (Tsukamoto et al., 2007).
Physical Properties Analysis
The physical properties of "this compound" include its solubility, melting point, and boiling point, which are critical for its handling and application in various scientific domains. While specific data on these physical properties were not directly found, the general approach to determining these properties involves spectroscopic analysis and solubility testing in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and mechanisms of reactions, are essential for understanding the applications and limitations of "this compound." Studies often employ techniques such as IR spectroscopy, NMR spectroscopy, and chromatography to elucidate these properties. For example, the selectivity in chemical reactions, as demonstrated in the synthesis of trisubstituted indenes, highlights the importance of understanding the chemical properties for the application of these compounds in synthetic chemistry (Tsukamoto et al., 2007).
Applications De Recherche Scientifique
Efficient Synthesis Methods
Researchers have developed efficient methods for synthesizing 2, 3-dihydro-1H-indene-1-methanamine derivatives, showcasing advancements in synthetic chemistry. Zhou et al. (2013) described a synthetic method yielding six compounds from 4-nitro-3-phenylbutanoic acid with satisfactory yields (50.9–57.9%) under mild conditions, highlighting the method's advantages in terms of mildness, pollution reduction, and simplicity (Haipin Zhou et al., 2013). Similarly, Jasouri et al. (2010) investigated the bromination of 4-chloro-1-indanone, leading to the synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield, showcasing the method's effectiveness (S. Jasouri et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-5-9-3-1-2-4-10(9)6-8;/h1-4,8H,5-7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMKYSIJBFIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178955-07-2 |
Source


|
| Record name | 2,3-dihydro-1H-inden-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)